1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-2-24-12-3-4-13-14(9-12)25-17(19-13)20-15(22)10-21-7-5-11(6-8-21)16(18)23/h3-4,9,11H,2,5-8,10H2,1H3,(H2,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRIHCHSFJKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibit antimicrobial properties. For instance, azobenzothiazole derivatives have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing promising antibacterial activity .
| Compound | MIC (µg/mL) | Pseudomonas aeruginosa | Staphylococcus aureus |
|---|---|---|---|
| 1a | 128 | 128 | >256 |
| 1b | 64 | 64 | 128 |
Anticancer Potential
Compounds containing the benzothiazole structure have been investigated for their anticancer properties. The mechanism of action is often linked to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that certain derivatives can effectively induce apoptosis in cancer cell lines .
Case Studies
-
Antibacterial Efficacy
A study published in MDPI explored the antibacterial effects of synthesized benzothiazole derivatives against several pathogens. The research demonstrated that modifications to the benzothiazole structure significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design . -
Anticancer Activity
Research highlighted in Wiley Online Library focused on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The findings indicated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The study emphasized the importance of further exploring these derivatives for potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features of 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide with similar compounds from the evidence:
Key Observations:
- Substituent Impact : The 6-ethoxy group in the target compound likely enhances solubility compared to bromophenyl () but reduces metabolic stability relative to trifluoromethyl groups () .
Physicochemical Properties
The table below summarizes physicochemical data for select analogs:
Key Observations:
- Melting Points : Higher melting points in urea derivatives () and triazole hybrids () suggest stronger intermolecular forces compared to the target compound .
- Yield : Synthetic yields for analogs range from 70–89%, indicating feasible scalability for the target compound if similar routes are employed .
Biological Activity
The compound 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a derivative of benzothiazole, which has gained attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The key steps include:
- Formation of Benzothiazole Derivative : The initial step involves the reaction of 6-Ethoxybenzo[d]thiazole with an appropriate amine to introduce the amino group.
- Piperidine Ring Formation : The benzothiazole derivative is then coupled with piperidine derivatives to form the final carboxamide structure.
Anticancer Activity
Research has shown that compounds related to benzothiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, studies demonstrated that derivatives such as N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide displayed notable activity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines, indicating potential for further development in anticancer therapies .
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 12.5 |
| 2 | MCF7 | 15.3 |
| 3 | HT1080 | 10.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 µg/mL |
| 2 | E. coli | >64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, activating caspases and leading to cell death .
- Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit specific enzymes involved in cancer progression and microbial survival, such as topoisomerases and protein kinases .
- Antioxidant Activity : There is evidence that these compounds may possess antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .
Case Studies
A recent study evaluated the efficacy of a series of benzothiazole derivatives, including the target compound, in various in vitro models. The results indicated that modifications on the benzothiazole core significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells .
Furthermore, a comparative analysis revealed that the introduction of ethoxy groups enhanced solubility and bioavailability, leading to improved therapeutic profiles in animal models .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via amide coupling between a piperidine-4-carboxamide intermediate and a 6-ethoxybenzo[d]thiazol-2-amine derivative. Key steps include:
- Activation of carboxylic acid groups using reagents like EDCI/HOBt or DCC.
- Nucleophilic substitution at the thiazole nitrogen to introduce the ethoxy group.
- Protection/deprotection strategies for sensitive functional groups (e.g., using tert-butoxycarbonyl (Boc) groups for amines) .
Example: In analogous syntheses, coupling of acid intermediates with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under mild conditions (room temperature, DMF solvent) yields carboxamide derivatives with 39–99% purity post-HPLC .
Advanced: How can reaction yields be optimized during the coupling of piperidine-4-carboxamide intermediates with benzo[d]thiazol-2-yl derivatives?
Optimization involves:
- Stoichiometric control : A 1.2:1 molar ratio of amine to acid minimizes side reactions.
- Catalytic additives : Use of DMAP or HOAt improves coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature modulation : Reactions at 0–4°C reduce racemization in chiral centers .
Evidence from similar syntheses shows yields improved from 6% to 24% by adjusting stoichiometry and reaction time .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms structural integrity (e.g., δ 8.96 ppm for amide protons, δ 170.96 ppm for carbonyl carbons) .
- HPLC : Validates purity (>98% by reverse-phase chromatography with acetonitrile/water gradients) .
- Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+H]+ = 555.3 for a related compound) .
Advanced: How can computational methods predict the binding affinity of this compound to specific biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., CCR5 or D1 protease).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Free energy calculations : MM/PBSA or MM/GBSA estimate binding free energies (ΔG) .
Example: In silico screening identified piperidine-4-carboxamide derivatives as potential SARS-CoV-2 inhibitors via spike protein binding .
Basic: What in vitro assays are used to evaluate its anti-inflammatory potential?
- COX-1/COX-2 inhibition assays : Measure IC50 values using colorimetric or fluorometric kits.
- Cytokine profiling : ELISA quantifies TNF-α, IL-6, and IL-1β suppression in LPS-stimulated macrophages.
- NF-κB luciferase reporter assays : Assess transcriptional activity in HEK293 cells .
Advanced: What strategies address discrepancies in biological activity data across experimental models?
- Cross-validation : Test activity in multiple cell lines (e.g., RAW264.7 macrophages vs. human PBMCs).
- Dose-response curves : Identify non-linear effects at high concentrations.
- Structural analogs : Compare SAR to isolate critical functional groups (e.g., ethoxy vs. methoxy substitutions) .
Example: SAR studies on T-type Ca²⁺ inhibitors revealed that alkyl chain length at the benzylic position significantly alters IC50 values .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Disposal : Follow EPA guidelines for organic waste containing aromatic amines .
Advanced: How does stereochemistry influence the compound’s pharmacological profile?
- Chiral resolution : Use chiral HPLC or enzymatic methods to isolate enantiomers.
- Activity comparison : (S)- vs. (R)-enantiomers may show 10–100x differences in potency.
Example: (S)-configured tetrahydronaphthalen-1-yl derivatives exhibited 99% purity and distinct NMR shifts vs. (R)-isomers .
Basic: What are the key steps in validating the purity of synthesized batches?
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Melting point consistency : Deviation >2°C indicates impurities.
- HPLC-MS dual verification : Ensures both purity and molecular identity .
Advanced: What in silico approaches are used in lead optimization for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
